2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide
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Overview
Description
2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluoro group at the 2-position, a hydroxy group at the 6-position, and a triazolyl-ethyl group attached to the nitrogen atom of the benzamide moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Reduction: The nitration of a suitable benzene derivative followed by reduction to obtain the corresponding amine.
Fluorination: Introduction of the fluoro group at the 2-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Hydroxylation at the 6-position using a suitable oxidizing agent.
Triazole Formation: The formation of the triazole ring via a click chemistry reaction between an azide and an alkyne.
Amidation: Finally, the amidation reaction to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-fluoro-6-oxo-N-[2-(triazol-1-yl)ethyl]benzamide.
Reduction: Formation of 6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide.
Substitution: Formation of 2-substituted-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide derivatives.
Scientific Research Applications
2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluoro and hydroxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The triazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-hydroxybenzamide: Lacks the triazolyl-ethyl group, resulting in different biological activity.
6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide: Lacks the fluoro group, affecting its chemical reactivity and binding properties.
2-fluoro-N-[2-(triazol-1-yl)ethyl]benzamide: Lacks the hydroxy group, altering its solubility and interaction with biological targets.
Uniqueness
2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide is unique due to the combination of the fluoro, hydroxy, and triazolyl-ethyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-2-1-3-9(17)10(8)11(18)13-4-6-16-7-5-14-15-16/h1-3,5,7,17H,4,6H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOEPLPDLMOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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